molecular formula C8H5ClN4 B3371521 5-Chloro-6-ethylpyrazine-2,3-dicarbonitrile CAS No. 72111-58-1

5-Chloro-6-ethylpyrazine-2,3-dicarbonitrile

Cat. No.: B3371521
CAS No.: 72111-58-1
M. Wt: 192.6 g/mol
InChI Key: QZDUYDPDUKPHAY-UHFFFAOYSA-N
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Description

5-Chloro-6-ethylpyrazine-2,3-dicarbonitrile: is a chemical compound with the molecular formula C8H5ClN4 It is a derivative of pyrazine, characterized by the presence of chlorine and ethyl groups attached to the pyrazine ring, along with two cyano groups at positions 2 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-6-ethylpyrazine-2,3-dicarbonitrile typically involves the reaction of appropriate pyrazine derivatives with chlorinating and ethylating agents. One common method includes the chlorination of 6-ethylpyrazine-2,3-dicarbonitrile using thionyl chloride or phosphorus pentachloride under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at a temperature range of 0-50°C.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration is crucial. The final product is typically purified through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-6-ethylpyrazine-2,3-dicarbonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The cyano groups can be reduced to primary amines using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

    Oxidation Reactions: The ethyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols) in polar solvents like ethanol or dimethylformamide at temperatures ranging from 25-100°C.

    Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon under hydrogen gas at room temperature.

    Oxidation: Potassium permanganate in aqueous or alkaline medium at elevated temperatures (50-100°C).

Major Products Formed

    Substitution: Formation of 5-amino-6-ethylpyrazine-2,3-dicarbonitrile or 5-thio-6-ethylpyrazine-2,3-dicarbonitrile.

    Reduction: Formation of 5-chloro-6-ethylpyrazine-2,3-diamine.

    Oxidation: Formation of 5-chloro-6-carboxypyrazine-2,3-dicarbonitrile.

Scientific Research Applications

5-Chloro-6-ethylpyrazine-2,3-dicarbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Chloro-6-ethylpyrazine-2,3-dicarbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The presence of cyano groups and the pyrazine ring structure allows it to form hydrogen bonds and π-π interactions, which can modulate the activity of target molecules. The chlorine and ethyl groups may also influence its lipophilicity and membrane permeability, affecting its bioavailability and distribution.

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-6-methylpyrazine-2,3-dicarbonitrile
  • 5-Bromo-6-ethylpyrazine-2,3-dicarbonitrile
  • 5-Chloro-6-ethylpyrazine-2-carbonitrile

Uniqueness

5-Chloro-6-ethylpyrazine-2,3-dicarbonitrile is unique due to the specific combination of chlorine, ethyl, and cyano groups on the pyrazine ring. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of two cyano groups enhances its potential for forming hydrogen bonds and interacting with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

5-chloro-6-ethylpyrazine-2,3-dicarbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN4/c1-2-5-8(9)13-7(4-11)6(3-10)12-5/h2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZDUYDPDUKPHAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(C(=N1)C#N)C#N)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00512673
Record name 5-Chloro-6-ethylpyrazine-2,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00512673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72111-58-1
Record name 5-Chloro-6-ethyl-2,3-pyrazinedicarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72111-58-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Chloro-6-ethylpyrazine-2,3-dicarbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00512673
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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